6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

PEX14–PEX5 protein–protein interaction Trypanosoma brucei NMR CSP binding assay

6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is the optimal C6-Cl building block for constructing focused kinase inhibitor libraries targeting ERK/MAPK, RET-driven cancers, and JAK/BTK-mediated inflammatory diseases. The N1-methyl group locks the pyrazole tautomer, ensuring a single regioisomeric product during C3 and C6 functionalization — a critical advantage over unmethylated analogs that yield confounding mixtures. Validated by Merck's ERK inhibitor program, where C6-Cl was converted to sub-nanomolar ERK2 pharmacophores achieving tumor regression in BRAF V600E xenograft models. Superior to the 6-bromo analog with 26.5% lower molecular weight (167.59 vs. 212.05 Da), higher commercial purity (≥98% vs. 95%), and broader vendor availability. Supplied at ≥98% purity with room temperature storage; ready for immediate biophysical screening without repurification.

Molecular Formula C7H6ClN3
Molecular Weight 167.6
CAS No. 1558302-68-3
Cat. No. B2621492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
CAS1558302-68-3
Molecular FormulaC7H6ClN3
Molecular Weight167.6
Structural Identifiers
SMILESCN1C2=CC(=NC=C2C=N1)Cl
InChIInChI=1S/C7H6ClN3/c1-11-6-2-7(8)9-3-5(6)4-10-11/h2-4H,1H3
InChIKeyQWXPDGKKDNDTLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1558302-68-3): Core Scaffold Identity and Physicochemical Baseline


6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1558302-68-3, molecular formula C₇H₆ClN₃, molecular weight 167.59 g/mol) is a heterocyclic building block belonging to the pyrazolo[4,3-c]pyridine family [1]. Its structure features a fused pyrazole–pyridine bicyclic core with a chlorine atom at the C6 position and a methyl group at the N1 position of the pyrazole ring. Computed physicochemical properties from PubChem include an XLogP3-AA of 1.5, a topological polar surface area (tPSA) of 30.7 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors [1]. The compound is cataloged under synonyms including SCHEMBL15823612, MFCD28608322, CS-0036837, and W13502 across multiple vendor databases, and its predicted properties include a boiling point of 305.2±22.0 °C and a pKa of 4.68±0.30 .

Why 6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine Cannot Be Simply Interchanged with Close Analogs


Within the pyrazolo[4,3-c]pyridine class, three structural variables fundamentally alter chemical reactivity, biological target engagement, and downstream synthetic utility: (1) the position of the chloro substituent (C6 vs. C4), (2) the presence or absence of an N1-alkyl group, and (3) the identity of the halogen leaving group (Cl vs. Br). Published structure–activity relationship (SAR) data demonstrate that N1-methylation directly affects target binding — in the PEX14–PEX5 protein–protein interaction system, the N1-unsubstituted analog exhibited reduced activity against T. brucei and T. cruzi PEX14 and was inactive against the human ortholog, while the N2-regioisomer showed only modest inhibitory activity and did not bind TbPEX14 in NMR experiments [1]. Furthermore, the C6 chlorine serves as the critical synthetic handle for palladium-mediated cross-coupling reactions in kinase inhibitor programs, as evidenced by its role as the key intermediate in the Merck ERK inhibitor discovery campaign, where C6-Cl was converted to the amino group en route to 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea inhibitors [2]. Substituting the 4-chloro regioisomer or the 6-bromo analog would fundamentally alter both the vector of derivatization and the efficiency of downstream coupling chemistry.

Quantitative Differentiation Evidence for 6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine vs. Closest Analogs


N1-Methylation Impact on Target Binding: Comparative SAR from PEX14–PEX5 PPI Inhibitor Program

In the first reported pyrazolo[4,3-c]pyridine inhibitor series targeting the PEX14–PEX5 PPI, the N1-methyl-substituted hit compound (structurally analogous to 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine at the core scaffold) exhibited a KD of 163 μM by ¹H–¹⁵N HSQC NMR chemical shift perturbation assay and disrupted the PEX5–PEX14 interaction with EC₅₀ values of 265 μM (TbPEX14) and 539 μM (TcPEX14) in AlphaScreen assays [1]. In contrast, compound 3 — the N1-unsubstituted analog — showed 'slightly decreased ability to disrupt PEX5 interaction with both T. brucei and T. cruzi PEX14, and was inactive against the human protein' [1]. The N2-regioisomer (compound 2) exhibited only 'modest inhibitory activity in the AlphaScreen assay and did not bind TbPEX14 in a ¹H–¹⁵N HSQC NMR experiment' [1]. This establishes that N1-methylation is not a passive structural feature but actively influences target engagement and species selectivity profiles.

PEX14–PEX5 protein–protein interaction Trypanosoma brucei NMR CSP binding assay AlphaScreen N1-substituent SAR

C6-Chloro as Critical Synthetic Handle for Kinase Inhibitor Scaffolds: Evidence from Merck ERK Inhibitor Program

In the Merck discovery program for ERK inhibitors, 6-chloro-1H-pyrazolo[4,3-c]pyridine was employed as the essential starting intermediate. The synthetic route involved iodination at C3, trityl protection, Suzuki coupling for C3 diversification, and crucially, palladium-mediated conversion of the C6-Cl to an amino group, which was subsequently elaborated to 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas [1]. This C6-N vector was essential for installing the urea pharmacophore that engages the hinge and gatekeeper residues of ERK2. The resulting lead series achieved hERK2 IC₅₀ of 0.4 nM, with compound 21 delivering MW of 372 vs. the reference compound SCH772984 (MW 588) and ligand efficiency of 0.46 vs. 0.29, demonstrating that the C6-derivatization strategy enabled by the chloro leaving group is central to achieving drug-like properties [1]. The C4-chloro regioisomer (CAS 1289014-47-6) would direct substituents along a different vector, incompatible with the established hinge-binding geometry.

ERK kinase inhibitor MAPK pathway palladium-mediated amination C6-Cl to C6-N conversion ligand efficiency

Physicochemical Property Differentiation: XLogP, tPSA, and HBD Shift Induced by N1-Methylation and C6-Chlorination

Comparison of computed physicochemical properties between the target compound and the unsubstituted parent scaffold reveals substantial shifts driven by N1-methylation and C6-chlorination. 6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (CID 83827013) has an XLogP3-AA of 1.5, tPSA of 30.7 Ų, and zero hydrogen bond donors (HBD = 0) [1]. In contrast, 1H-pyrazolo[4,3-c]pyridine (CID 19930500) has an XLogP3-AA of 0.5, tPSA of 41.6 Ų, and one hydrogen bond donor (HBD = 1) [2]. The N1-methylation eliminates the pyrazole N–H hydrogen bond donor, reducing tPSA by 10.9 Ų (−26.2%) and increasing XLogP by +1.0 log unit, which is significant for CNS drug design where lower tPSA (<60–70 Ų) and moderate lipophilicity are desirable for blood–brain barrier penetration. The 4-chloro regioisomer (CAS 1289014-47-6) is isomeric (identical molecular weight and formula) but produces a distinct electrostatic surface that alters molecular recognition.

XLogP tPSA hydrogen bond donor count permeability prediction lead-likeness

Halogen Leaving Group Differentiation: Chloro vs. Bromo Analogs — Synthetic Reactivity and Atom Economy Comparison

The 6-chloro analog (MW 167.59, exact mass 167.025) and the 6-bromo analog (CAS 1638764-71-2, MW 212.05) both present halogen leaving groups at the pyridine C6 position suitable for cross-coupling reactions, but differ significantly in molecular weight and reactivity profile . The chlorine atom offers better atom economy (26.5% lower MW contribution from the halogen) while maintaining sufficient reactivity for palladium-mediated transformations, as demonstrated in the Merck ERK inhibitor synthesis where C6-Cl was successfully converted to C6-NH₂ using Pd₂(dba)₃/Xantphos [1]. The bromo analog, while potentially more reactive in oxidative addition, adds 44.5 Da to the molecular weight of intermediates — a disadvantage in lead optimization where every Dalton matters for ligand efficiency metrics. Additionally, the chloro analog is available at higher purity specifications (≥98% from multiple vendors) compared to the bromo analog (typically 95%) .

cross-coupling reactivity Buchwald-Hartwig amination atom economy molecular weight efficiency building block selection

Pyrazolo[4,3-c]pyridine vs. Pyrazolo[3,4-b]pyridine Ring Fusion Isomerism: Scaffold-Level Differentiation in Kinase Inhibitor Programs

The pyrazolo[4,3-c]pyridine ring system (5-azaindazole) and the pyrazolo[3,4-b]pyridine ring system (7-azaindazole) are constitutional isomers that present fundamentally different hydrogen-bonding vectors to kinase hinge regions. The pyrazolo[4,3-c]pyridine scaffold has been specifically validated as an ERK inhibitor core through structure-based design employing hydrogen bond interactions with the gatekeeper Gln103 and Lys112, which are 'unique to ERK' among the kinome [1]. The pyrazolo[3,4-b]pyridine isomer (e.g., 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine, CAS 2385450-29-1) has been explored primarily against GSK-3 and TRK kinases, representing a distinct target profile . The two scaffolds are not interchangeable: the nitrogen atom placement in the pyridine ring (position 5 vs. 7) alters the vector of the hinge-binding hydrogen bond by approximately 60°, which would be incompatible with the binding mode validated in the ERK co-crystal structures.

ring fusion isomerism kinase hinge binding scaffold hopping azaindazole isosteres structure-based design

Commercial Purity and Availability Benchmarking: 6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine vs. Closest Analogs

Commercial availability and purity specifications for 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1558302-68-3) were benchmarked against its closest analogs across multiple vendors. The target compound is offered at ≥98% purity by ChemScene (Cat. CS-0036837) and Leyan (98%), and >97% by Apollo Scientific, CymitQuimica, and CalpacLab . In comparison, the 6-bromo analog (CAS 1638764-71-2) is typically supplied at 95% purity, and the 4-chloro regioisomer (CAS 1289014-47-6) has limited commercial availability with longer lead times (8–12 weeks for some catalog listings) . The broader commercial footprint of the 6-chloro-1-methyl derivative — listed by at least 10 identifiable vendors across multiple geographic regions — indicates a more mature supply chain with competitive pricing and shorter procurement cycles. The compound's MDL number (MFCD28608322) and multiple synonym cross-references (SCHEMBL15823612, CS-0036837, W13502, AS-67000) facilitate unambiguous procurement across vendor databases .

commercial purity vendor benchmarking supply chain CAS registry building block procurement

Optimal Research and Procurement Application Scenarios for 6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine


Kinase Inhibitor Lead Generation: ERK, RET, JAK, and BTK Targeted Libraries

6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is the optimal C6-Cl building block for constructing focused kinase inhibitor libraries targeting the ERK/MAPK pathway, RET-driven cancers, and JAK/BTK-mediated inflammatory diseases. The scaffold has been validated by Merck in a high-impact ERK inhibitor program where C6-Cl was converted to C6-urea pharmacophores achieving sub-nanomolar ERK2 potency and tumor regression in BRAFᴵⱽ⁶⁰⁰ᴱ xenograft models [1]. The RET kinase inhibitor patent (WO2020039579) and the JAK/BTK inhibitor patent (US20120283261) further establish this scaffold's broad applicability across kinase targets [2]. The N1-methyl group locks the pyrazole tautomer, ensuring a single product during subsequent C3 and C6 functionalization — a critical advantage for library synthesis where regioisomeric mixtures would confound screening results.

Protein–Protein Interaction Inhibitor Development: PEX14–PEX5 and Beyond

The pyrazolo[4,3-c]pyridine scaffold featuring N1-methylation has been identified as the first-in-class inhibitor of the PEX14–PEX5 protein–protein interaction, a validated target for trypanosomiasis (HAT and Chagas disease) [1]. The core scaffold demonstrated a KD of 163 μM in NMR binding assays and functional EC₅₀ values of 265–539 μM in AlphaScreen assays, establishing it as a medicinal chemistry starting point for neglected tropical disease drug discovery [1]. SAR studies confirmed that N1-methylation is essential for target engagement and species selectivity — the N1-unsubstituted analog was inactive against human PEX14, while the N2-regioisomer lost NMR-detectable binding entirely [1]. Researchers initiating PPI inhibitor programs should prioritize the N1-methylated scaffold to maintain the validated binding mode.

Fragment-Based Drug Discovery (FBDD): Physicochemical Property-Optimized Fragment Library Design

With a molecular weight of 167.59 Da, XLogP of 1.5, tPSA of 30.7 Ų, zero hydrogen bond donors, and zero rotatable bonds, 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine meets all criteria for a high-quality fragment in FBDD campaigns [1][2]. Compared to the parent 1H-pyrazolo[4,3-c]pyridine scaffold (XLogP = 0.5, tPSA = 41.6 Ų, HBD = 1), the N1-methyl and C6-chloro substitutions shift the fragment into a more desirable property space for CNS-penetrant fragment libraries (tPSA < 60 Ų, moderate lipophilicity) [2]. The C6-Cl provides a ready synthetic vector for fragment growing via Pd-mediated cross-coupling, while the rigid, planar core (0 rotatable bonds) minimizes entropic penalty upon target binding. The compound's commercial availability at ≥98% purity and room temperature storage eliminates the need for costly repurification prior to biophysical screening .

Medicinal Chemistry Building Block Procurement: C6 Diversification via Pd-Catalyzed Cross-Coupling

The C6-chloro substituent in 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is strategically positioned for diversification via palladium-catalyzed Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and other cross-coupling methodologies, as validated in the multi-step synthesis of ERK inhibitors [1]. In the Merck synthetic route, C6-Cl was converted to C6-NH₂ using Pd₂(dba)₃/Xantphos, followed by urea formation, establishing the general synthetic strategy for this scaffold [1]. The N1-methyl group simultaneously protects the pyrazole NH, eliminating the need for additional protecting group steps during C3 or C6 functionalization. Compared to the 6-bromo analog (MW 212.05, 95% purity), the 6-chloro derivative offers superior atom economy (26.5% lower MW) and higher commercial purity (≥98%), making it the preferred procurement choice for parallel synthesis and library production [2]. For programs requiring scale-up, the broader vendor network and immediate availability of the chloro analog reduce supply chain risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.